![molecular formula C14H8Cl2F4N2O3 B134892 N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide CAS No. 162401-30-1](/img/structure/B134892.png)
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been described in patents . For instance, the preparation of “3-(cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide” involves several steps, including haloalkylation, oxidation, and amidation .Molecular Structure Analysis
The molecular structure of similar compounds has been reported . For example, “3-(Cyclobutoxy-N-(3,5-dichloropyridin-4-yl))-4-(difluoromethoxy)benzamide” has a molecular formula of C17H14Cl2F2N2O3 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in patents . These reactions include haloalkylation, oxidation, and amidation .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, “3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-hydroxybenzamide” is a white to off-white solid with a molecular weight of 353.2 and is stored at room temperature .Scientific Research Applications
Treatment of Chronic Obstructive Pulmonary Disease (COPD)
Roflumilast is one of the second-generation PDE-4 inhibitors and is the first drug to be approved for the treatment of chronic obstructive pulmonary disease (COPD) in Europe in the last 10 years . It is now widely used for the treatment of COPD .
Treatment of Asthma
Roflumilast has been used in the treatment of asthma . It works by reducing inflammation in the lungs, which helps to prevent wheezing and shortness of breath.
Treatment of Pulmonary Hypertension
Roflumilast has been used in the treatment of pulmonary hypertension . It helps to relax and widen the blood vessels in the lungs, reducing the symptoms of pulmonary hypertension.
Treatment of Acute Respiratory Disease Syndrome
Roflumilast has been used in the treatment of acute respiratory disease syndrome . It helps to reduce inflammation and fluid buildup in the lungs, improving breathing and oxygen levels.
Synthesis of Fine Chemicals
3,4-Bis(difluoromethoxy) roflumilast is a reagent that is used to synthesize fine chemicals . It is an intermediate for the synthesis of 3,4-bis(difluoromethoxy) roflumilast-1-carboxylic acid and can also be used as a building block for other research chemicals .
Synthesis of Roflumilast
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .
Mechanism of Action
Target of Action
The primary target of 3,4-Bis(difluoromethoxy) Roflumilast, also known as N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide, is the cAMP-specific 3’,5’-cyclic phosphodiesterase 4B (PDE4B) . This enzyme is found in humans and other species, including rats . PDE4B plays a crucial role in hydrolyzing the second messenger cAMP, which is involved in a variety of physiological responses.
Mode of Action
3,4-Bis(difluoromethoxy) Roflumilast acts as a potent and selective inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cAMP, leading to an increase in intracellular cAMP levels . This increase in cAMP levels can then modulate the function of various proteins, including protein kinase A (PKA), which can phosphorylate a wide range of target proteins and influence cellular responses .
Biochemical Pathways
The increase in cAMP levels due to the inhibition of PDE4B affects several biochemical pathways. One of the key pathways is the PKA signaling pathway . The activation of PKA can lead to the phosphorylation and activation or inhibition of various downstream targets, which can affect numerous cellular processes, including inflammation, immune response, and memory .
Result of Action
The inhibition of PDE4B by 3,4-Bis(difluoromethoxy) Roflumilast and the subsequent increase in cAMP levels can lead to a range of molecular and cellular effects. For instance, it has been shown to have anti-inflammatory effects . This is particularly relevant in the context of diseases like asthma and chronic obstructive pulmonary disease (COPD), where inflammation plays a key role .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2F4N2O3/c15-7-4-21-5-8(16)11(7)22-12(23)6-1-2-9(24-13(17)18)10(3-6)25-14(19)20/h1-5,13-14H,(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIYBMFARPXRQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NC2=C(C=NC=C2Cl)Cl)OC(F)F)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2F4N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00599363 | |
Record name | N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
CAS RN |
162401-30-1 | |
Record name | N-(3,5-Dichloropyridin-4-yl)-3,4-bis(difluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00599363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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